Simeprevir-13C,d3 is a stable isotope-labeled derivative of simeprevir, a direct-acting antiviral agent primarily used for the treatment of chronic hepatitis C virus infections. It is classified as a protease inhibitor that specifically targets the hepatitis C virus NS3/4A protease, which is crucial for viral replication. The compound's unique isotopic labeling allows for enhanced tracking in pharmacokinetic studies and metabolic research.
Simeprevir is derived from a series of macrocyclic compounds designed to inhibit the NS3/4A protease. It was developed by Janssen Pharmaceuticals and is classified under the category of antiviral agents, specifically targeting hepatitis C virus infections. The compound has shown potential applications beyond hepatitis C, including inhibition of other viral pathogens such as SARS-CoV-2 .
The synthesis of simeprevir involves several key steps, with a focus on macrocyclization techniques. The process typically employs ring-closing metathesis (RCM) as a pivotal reaction.
Methods and Technical Details:
Simeprevir-13C,d3 has a complex molecular structure characterized by its macrocyclic framework.
Structure Data:
The isotopic labeling with carbon-13 and deuterium enhances its detection in biological systems without altering its pharmacological properties .
Simeprevir undergoes various chemical reactions relevant to its metabolism and mechanism of action.
Reactions and Technical Details:
Simeprevir exerts its antiviral effects through a specific mechanism that disrupts the life cycle of the hepatitis C virus.
Process and Data:
Understanding the physical and chemical properties of simeprevir is crucial for its application in therapeutic settings.
Physical Properties:
Chemical Properties:
Data on these properties informs formulation strategies for effective delivery systems in clinical applications .
Simeprevir has several scientific uses beyond its primary indication for hepatitis C treatment:
CAS No.: 4682-03-5
CAS No.: 14681-59-5
CAS No.: 11042-30-1
CAS No.: 14680-51-4
CAS No.: 54061-45-9